2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzoxazolinone core with a 3-(3-hydroxypropyl) substituent and a carbamate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) typically involves the following steps:
Starting Materials: The synthesis begins with o-aminophenol and urea.
Reaction Conditions: The reaction is carried out in a solvent such as chlorobenzene, under nitrogen protection. The reaction temperature ranges from 50°C to 132°C, and the reaction time is approximately 6 hours.
Industrial Production Methods
In industrial settings, the synthesis may involve the use of phosgene as a reagent. The reaction with o-aminophenol in chlorobenzene solvent is carried out by passing phosgene at controlled temperatures (20°C to 130°C). The reaction is then followed by nitrogen purging to remove excess phosgene, and the product is isolated through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit nitric oxide synthases, thereby affecting the production of nitric oxide, a key signaling molecule in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone: The parent compound without the 3-(3-hydroxypropyl) substituent and carbamate ester group.
Benzoxazol-2(3H)-one: Another benzoxazole derivative with different substituents.
Uniqueness
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
19420-40-7 |
---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)propyl carbamate |
InChI |
InChI=1S/C11H12N2O4/c12-10(14)16-7-3-6-13-8-4-1-2-5-9(8)17-11(13)15/h1-2,4-5H,3,6-7H2,(H2,12,14) |
InChI Key |
VODSBZGECUUVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.